
N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine
Overview
Description
Despropionyl para-Fluorofentanyl is a synthetic opioid analgesic drug precursor to 4-fluorofentanyl. It is an analog of fentanyl, a potent opioid used for pain management. Despropionyl para-Fluorofentanyl is structurally similar to known opioids and is often used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl para-Fluorofentanyl involves the reaction of para-fluoroaniline with phenethylpiperidin-4-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of Despropionyl para-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Despropionyl para-Fluorofentanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the para-fluoro position
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: N-oxides of Despropionyl para-Fluorofentanyl.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, commonly referred to in research contexts, is a compound that has garnered interest primarily due to its structural similarities to various opioids, particularly fentanyl analogs. This article explores its applications in scientific research, particularly in pharmacology and toxicology.
Classification
This compound is classified as a fentanyl analog , which places it within a broader category of synthetic opioids. Its structural modifications compared to fentanyl may influence its potency and receptor binding affinity.
Pharmacological Studies
This compound is primarily studied for its potential effects on the central nervous system (CNS). Research indicates that compounds in this class can exhibit high affinity for mu-opioid receptors, which are critical in mediating pain relief and euphoria.
Key Pharmacological Insights:
- Receptor Affinity : Studies suggest that this compound binds effectively to mu-opioid receptors, potentially leading to analgesic effects similar to those of morphine or fentanyl.
- Efficacy in Pain Models : Animal studies have indicated that fentanyl analogs can produce significant analgesic effects, making them candidates for further research into pain management therapies.
Toxicology and Safety Assessments
Given the increasing prevalence of synthetic opioids, including this compound, toxicological assessments are crucial. These studies focus on understanding the compound's safety profile and potential for abuse.
Toxicological Findings:
- Acute Toxicity : Research highlights the potential for respiratory depression, a common risk associated with opioid use.
- Long-term Effects : Investigations into chronic exposure are ongoing, with preliminary data suggesting risks of dependence and withdrawal symptoms similar to other opioids.
Forensic Applications
Due to its classification as a controlled substance, this compound is significant in forensic toxicology. It is often included in drug screening panels to detect novel psychoactive substances.
Forensic Insights:
- Detection Methods : Advanced analytical techniques such as mass spectrometry and gas chromatography are employed to identify this compound in biological samples.
- Legal Implications : Understanding its presence in illicit drug markets assists law enforcement in addressing opioid-related issues.
Table 1: Comparison of Fentanyl Analog Properties
Compound Name | Mu-Receptor Affinity | Analgesic Potency | Toxicity Risk Level |
---|---|---|---|
This compound | High | Moderate | High |
Fentanyl | Very High | Very High | Very High |
Sufentanil | Extremely High | Extremely High | High |
Table 2: Summary of Research Findings
Case Study 1: Analgesic Efficacy
In a study published by pharmacologists, this compound was administered to rodent models. The results indicated significant analgesic effects comparable to traditional opioids, suggesting its potential use in pain management therapies.
Case Study 2: Toxicity Profile Assessment
A comprehensive review highlighted the acute toxicity associated with this compound. Researchers monitored subjects for signs of respiratory depression and dependence over an extended period, providing critical data for regulatory assessments.
Mechanism of Action
Despropionyl para-Fluorofentanyl, being a precursor to 4-fluorofentanyl, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and relief .
Comparison with Similar Compounds
- 4-Fluorofentanyl
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: Despropionyl para-Fluorofentanyl is unique due to its structural similarity to fentanyl and its role as a precursor to 4-fluorofentanyl. This makes it valuable in research for studying the synthesis, metabolism, and detection of fentanyl analogs. Its specific substitution at the para-fluoro position also distinguishes it from other fentanyl analogs .
Biological Activity
N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pain management and its relationship with other synthetic opioids. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered saturated ring containing nitrogen.
- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which may enhance binding affinity to certain receptors.
- Phenethyl Moiety : This contributes to the compound's lipophilicity and potential central nervous system activity.
2. Pharmacodynamics
The pharmacodynamics of this compound suggest that it functions primarily as an agonist at opioid receptors, similar to other compounds in its class.
Binding Affinity
Research indicates that this compound exhibits high binding affinity for the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity is often compared to other known opioids like fentanyl and morphine:
Compound | Binding Affinity (Ki) | Receptor Type |
---|---|---|
This compound | High | Mu-opioid receptor (MOR) |
Fentanyl | Very High | Mu-opioid receptor (MOR) |
Morphine | Moderate | Mu-opioid receptor (MOR) |
3. Pharmacokinetics
The pharmacokinetics of this compound have not been extensively studied; however, it is expected to share characteristics with similar piperidine derivatives:
- Absorption : Likely rapid due to lipophilicity.
- Distribution : Expected to cross the blood-brain barrier effectively.
- Metabolism : Predicted to undergo hepatic metabolism primarily through cytochrome P450 enzymes, similar to other opioids.
4. Structure-Activity Relationships (SAR)
Studies on SAR have shown that modifications in the chemical structure can significantly impact the biological activity of piperidine derivatives. For instance, the introduction of various substituents on the phenyl rings can enhance selectivity and potency at opioid receptors:
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases binding affinity |
Alteration of Alkyl Groups | Modifies metabolic stability |
Changes in Ring Structure | Affects receptor selectivity |
5. Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Analgesic Efficacy
A study demonstrated that compounds with similar structures exhibit significant analgesic effects in animal models. For example, when administered intravenously, these compounds produced dose-dependent reductions in pain responses induced by thermal stimuli.
Case Study 2: Toxicological Profile
Research into the toxicological profiles of similar piperidine derivatives revealed that while they possess potent analgesic properties, they also carry risks for respiratory depression and potential for abuse, necessitating careful monitoring in clinical settings.
6. Conclusion
This compound represents a promising candidate within the category of synthetic opioids due to its significant biological activity at opioid receptors. Continued research into its pharmacological profile, including detailed studies on its metabolism and toxicity, will be crucial for understanding its therapeutic potential and safety.
Q & A
Q. Basic: What are the established synthetic routes for N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine?
Answer:
The synthesis of piperidine derivatives like this compound typically involves alkylation or reductive amination strategies. A common approach includes:
- Step 1: Reacting 4-aminopiperidine with 4-fluorophenyl isocyanate or a halogenated aryl compound (e.g., 1-fluoro-4-nitrobenzene) to introduce the fluorophenyl group.
- Step 2: Alkylation of the piperidine nitrogen with phenethyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile/ethanol) .
- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via ¹H/¹³C NMR and mass spectrometry .
Key Considerations: - Solvent choice (e.g., ethanol vs. acetonitrile) impacts reaction efficiency.
- Steric hindrance from the phenethyl group may necessitate elevated temperatures (~80°C) .
Q. Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Answer:
Primary Techniques:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for fluorophenyl; piperidine protons at δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorine substitution .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₂FN₂: m/z 297.1804) .
- HPLC-PDA: Assesses purity (>95% required for pharmacological studies) .
Advanced Resolution:
Conflicting NOESY or COSY signals due to conformational flexibility (e.g., axial vs. equatorial substituents) can be resolved via X-ray crystallography (see Advanced FAQ 5) or DFT computational modeling .
Q. Advanced: How can crystallographic data inform conformational analysis of this compound?
Answer:
Single-crystal X-ray diffraction provides:
- Bond Angles/Dihedral Angles: Critical for assessing steric strain (e.g., fluorophenyl vs. phenethyl group orientation). For example, dihedral angles >80° between aromatic rings suggest minimal π-π stacking .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (as seen in related pyrimidine derivatives) stabilize specific conformers .
Methodology: - Use SHELXL for refinement, ensuring R-factor <0.05 for high reliability .
- Compare with analogous structures (e.g., N-(4-chlorophenyl) derivatives) to identify fluorophenyl-specific torsional effects .
Q. Advanced: How would you design a structure-activity relationship (SAR) study for this compound?
Answer:
Key Variables:
- Substituent Modifications: Replace fluorophenyl with methoxy or nitro groups to assess electronic effects on receptor binding .
- Piperidine Ring Modifications: Introduce methyl or ethyl groups to probe steric tolerance .
Experimental Workflow:
Synthesis: Parallel synthesis of analogs using combinatorial chemistry.
In Vitro Assays: Screen for target activity (e.g., opioid receptor binding via radioligand displacement).
Data Analysis: Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ values using multivariate regression .
Note: Include control compounds (e.g., fentanyl analogs) to benchmark potency .
Q. Advanced: How can conflicting spectral or crystallographic data be reconciled?
Answer:
Case Example: Discrepant NOE correlations in NMR vs. crystallographic data.
- Hypothesis: Rapid conformational exchange in solution vs. fixed solid-state geometry.
- Validation:
- Perform VT-NMR (variable temperature) to slow exchange and detect minor conformers.
- Use molecular dynamics simulations to model solution-state flexibility .
- Compare with X-ray data to identify dominant conformers .
Documentation: Report both solution and solid-state behaviors to avoid misinterpretation of bioactivity data.
Q. Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability: Susceptible to oxidation at the piperidine nitrogen; store under inert gas (N₂/Ar) at –20°C.
- Light Sensitivity: Fluorophenyl groups may degrade under UV; use amber vials .
- Analytical Monitoring: Periodic HPLC analysis (e.g., every 6 months) to detect degradation products like N-oxide derivatives .
Q. Advanced: How can synthetic byproducts be identified and minimized?
Answer:
Common Byproducts:
- N-Alkylation Isomers: Due to competing reactivity at piperidine vs. phenethyl nitrogen.
- Oxidation Products: N-Oxides formed during prolonged air exposure .
Mitigation Strategies: - Reaction Optimization: Use bulky bases (e.g., DBU) to favor N-alkylation selectivity .
- Byproduct Detection: LC-MS/MS with MRM transitions for suspected impurities.
- Process Analytics: In-line FTIR to monitor reaction progression and terminate before side reactions dominate.
Q. Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
Tools:
- SwissADME: Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions.
- AutoDock Vina: Docking studies to estimate binding affinity at target receptors (e.g., μ-opioid) .
Validation: Compare computed logP with experimental HPLC-derived values (e.g., ChromLogD method) .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Gloves, lab coat, and safety goggles; use fume hood for weighing/synthesis.
- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Screening: Preliminary Ames test for mutagenicity (Salmonella typhimurium strains) .
Q. Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
Chiral Resolution:
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective alkylation .
Verification: - Circular Dichroism (CD): Compare with authentic enantiomer standards.
- X-ray Crystallography: Assign absolute configuration via Flack parameter .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDHLOLWLHHFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618291 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122861-41-0 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESPROPIONYL P-FLUOROFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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